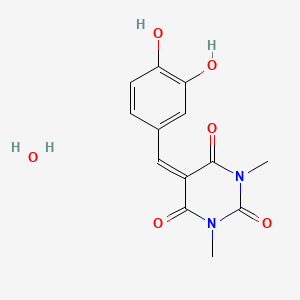
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in recent years as a performance-enhancing drug in the bodybuilding and athletic communities. Despite its potential benefits, the use of GW 501516 has been controversial due to concerns about its safety and potential side effects.
Wirkmechanismus
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake in muscle tissue, which can improve endurance and reduce body fat. Additionally, activation of the PPARδ receptor has been shown to have anti-inflammatory and anti-atherogenic effects.
Biochemical and Physiological Effects:
In addition to its effects on metabolism and endurance, 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 has been shown to have a number of other biochemical and physiological effects. For example, a study published in the Journal of Cardiovascular Pharmacology in 2010 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 reduced inflammation and oxidative stress in a mouse model of atherosclerosis. Another study published in the Journal of Endocrinology in 2012 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 improved insulin sensitivity and glucose tolerance in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 is that it has been shown to have a wide range of potential applications in both basic and clinical research. Its effects on metabolism, inflammation, and atherosclerosis make it a promising candidate for the development of new treatments for metabolic and cardiovascular diseases. However, there are also limitations to the use of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 in lab experiments. For example, its potential side effects and safety concerns may limit its use in human trials.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516. One area of interest is the development of new treatments for metabolic and cardiovascular diseases based on the drug's effects on metabolism and inflammation. Another area of interest is the exploration of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516's potential as a performance-enhancing drug in athletic and bodybuilding contexts. However, further research is needed to fully understand the safety and efficacy of the drug in these contexts.
Synthesemethoden
The synthesis of 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 involves a multi-step process that begins with the reaction of 2-(1-benzofuran-2-yl)acetic acid with thionyl chloride to form 2-(1-benzofuran-2-yl)acetyl chloride. This intermediate is then reacted with 4-amino-7-chloroquinoline to form the desired product, 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one. The final product is typically purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 has been the subject of numerous scientific studies, particularly in the fields of metabolism and cardiovascular disease. One study published in the Journal of Medicinal Chemistry in 2004 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 increased fatty acid metabolism in rats, leading to improved endurance and reduced body fat. Another study published in the Journal of Biological Chemistry in 2008 found that 2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one 501516 increased the expression of genes involved in glucose metabolism and insulin sensitivity in human muscle cells.
Eigenschaften
IUPAC Name |
2-(1-benzofuran-2-yl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO3/c17-10-5-6-11-12(8-10)18-15(21-16(11)19)14-7-9-3-1-2-4-13(9)20-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSUADHTMGRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-7-chloro-4H-3,1-benzoxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)
![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)

![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)

![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)
![1-cyclohexyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5301957.png)